
(R)-Tert-butyl 1-cyclobutyl-1-oxopropan-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-TERT-BUTYL1-CYCLOBUTYL-1-OXOPROPAN-2-YLCARBAMATE is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, including a tert-butyl group, a cyclobutyl ring, and a carbamate functional group. The presence of these groups imparts specific chemical properties and reactivity to the compound, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-TERT-BUTYL1-CYCLOBUTYL-1-OXOPROPAN-2-YLCARBAMATE typically involves the following steps:
Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the tert-butyl group: This step involves the alkylation of the cyclobutyl ring with tert-butyl halide under basic conditions.
Formation of the carbamate group: This is typically done by reacting the intermediate with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of ®-TERT-BUTYL1-CYCLOBUTYL-1-OXOPROPAN-2-YLCARBAMATE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring or the tert-butyl group.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Amines are the major products.
Substitution: Substituted carbamates or ureas can be formed.
Applications De Recherche Scientifique
®-TERT-BUTYL1-CYCLOBUTYL-1-OXOPROPAN-2-YLCARBAMATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ®-TERT-BUTYL1-CYCLOBUTYL-1-OXOPROPAN-2-YLCARBAMATE exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity. This interaction can involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the target and the functional groups involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-TERT-BUTYL1-CYCLOBUTYL-1-OXOPROPAN-2-YLCARBAMATE: The enantiomer of the compound, which may have different biological activity.
Cyclobutyl carbamates: Compounds with similar structural features but different substituents.
Tert-butyl carbamates: Compounds with a tert-butyl group and a carbamate functional group but different ring structures.
Uniqueness
®-TERT-BUTYL1-CYCLOBUTYL-1-OXOPROPAN-2-YLCARBAMATE is unique due to its specific combination of a chiral center, a cyclobutyl ring, and a tert-butyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H21NO3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-1-cyclobutyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C12H21NO3/c1-8(10(14)9-6-5-7-9)13-11(15)16-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-/m1/s1 |
Clé InChI |
FNKKVIQAHDYTJT-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](C(=O)C1CCC1)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)C1CCC1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



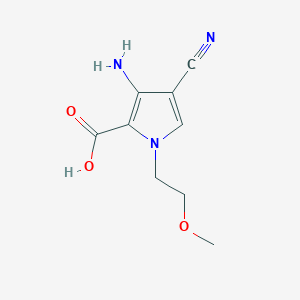
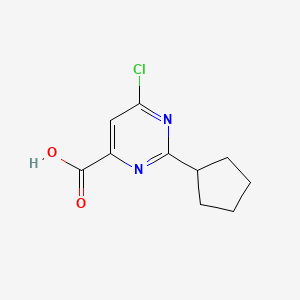
![2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine](/img/structure/B13176198.png)
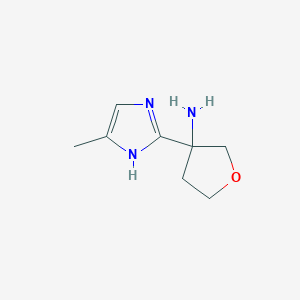
![[8-(Aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine;[8-(aminomethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanamine;[9-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine](/img/structure/B13176207.png)
![{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B13176211.png)
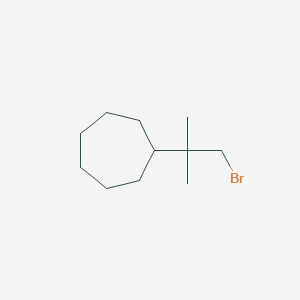
![[2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol](/img/structure/B13176217.png)
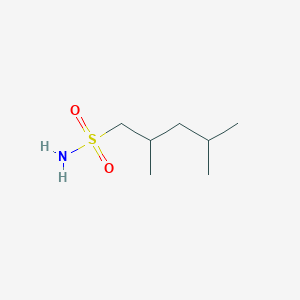
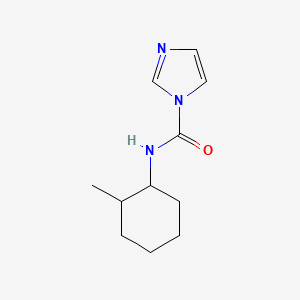
![2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid](/img/structure/B13176238.png)
![(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol](/img/structure/B13176243.png)
![N-[3-(Aminomethyl)phenyl]-2-methylbutanamide](/img/structure/B13176250.png)
